(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol
CAS No.:
Cat. No.: VC15914285
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15N5O4 |
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Molecular Weight | 281.27 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4?,6-,7+,8+,11+/m0/s1 |
Standard InChI Key | DJUZHNZMVHIRPJ-ONBHVAQOSA-N |
Isomeric SMILES | CC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Canonical SMILES | CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Introduction
Structural and Stereochemical Features
The title compound consists of a 6-aminopurine base (adenine derivative) linked via a β-glycosidic bond to a tetrahydrofuran ring substituted with a 1-hydroxyethyl group at the 5'-position. The stereochemistry at the 2', 3', 4', and 5' positions (2R,3R,4S,5R) is critical for molecular recognition by enzymes such as kinases and polymerases . Key structural attributes include:
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Purine Base: The 6-amino group on the purine ring enhances hydrogen-bonding potential, facilitating interactions with nucleic acid templates or receptor binding pockets .
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Sugar Modifications: The 1-hydroxyethyl group introduces steric bulk and additional hydrogen-bond donor/acceptor sites, potentially altering solubility and metabolic stability compared to natural nucleosides .
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Hydrogen-Bond Network: The tetrahydrofuran ring’s hydroxyl groups (3',4'-diol) and the 5'-hydroxyethyl substituent create a dense hydrogen-bonding array, as observed in structurally related compounds like (2R,3R,4S,5R)-2-(6-Amino-8-(benzyloxy)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol .
Synthetic Considerations
While no explicit synthesis of the title compound is documented, plausible routes can be extrapolated from methods used for analogous nucleoside analogs:
Glycosylation Strategy
The coupling of a modified sugar moiety with a purine base typically employs Vorbrüggen glycosylation, where a silylated purine reacts with an activated sugar derivative. For example, the synthesis of (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran-3,4-diol involved heating a purine precursor with a protected sugar in ethanol-water, followed by recrystallization .
Physicochemical Properties
Based on structural analogs, the title compound is expected to exhibit the following properties:
The compound’s solubility profile suggests potential for oral bioavailability, while its stereochemistry may influence membrane permeability and metabolic clearance .
Hypothetical Biological Activity
Adenosine Receptor Interactions
The purine scaffold is a hallmark of adenosine receptor ligands. For instance, 5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine exhibited nanomolar affinity for the A3 receptor . The title compound could modulate adenosine signaling pathways, though its selectivity would depend on substituent effects .
Anticancer Activity
Modified nucleosides often incorporate into DNA/RNA, causing chain termination or mismatch replication. The iodine-substituted derivative in showed promise in preclinical models, suggesting that the title compound’s hydroxyethyl group might enhance tumor selectivity.
Challenges and Future Directions
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Stereoselective Synthesis: Achieving the correct (2R,3R,4S,5R) configuration requires chiral auxiliaries or enzymatic resolution, as seen in the synthesis of iodinated pyrrolopyrimidines .
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Metabolic Stability: Hydroxyl groups may predispose the compound to glucuronidation or phosphorylation, necessitating prodrug strategies .
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Target Validation: Computational docking studies against viral polymerases or adenosine receptors could prioritize in vitro testing.
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